molecular formula C13H14ClN B8389033 8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline

Cat. No.: B8389033
M. Wt: 219.71 g/mol
InChI Key: LWBUFVBZEQZNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline is a useful research compound. Its molecular formula is C13H14ClN and its molecular weight is 219.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

8-chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline

InChI

InChI=1S/C13H14ClN/c14-10-4-5-11-9(8-10)3-6-13-12(11)2-1-7-15-13/h4-5,8,15H,1-3,6-7H2

InChI Key

LWBUFVBZEQZNDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CCC3=C2C=CC(=C3)Cl)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

147 g (1.94 mol) of lithium aluminum hydride were suspended in 4 l of tetrahydrofuran under argon, 454 g (1.94 mol) of 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one were slowly added thereto and the mixture was boiled under reflux for 2.5 hours. The mixture was then cooled, 470 ml of 18 percent sodium hydroxide solution were added thereto, the resulting mixture was stirred at room temperature for 30 minutes, filtered and the filter residue was washed with tetrahydrofuran. Upon evaporation of the filtrate there was obtained 8-chloro-1,2,3,4,5,6-hexahydrobenzo[f]quinoline as a yellow oil.
Quantity
147 g
Type
reactant
Reaction Step One
Name
8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one
Quantity
454 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

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